BenchChemオンラインストアへようこそ!

4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride

Phenylethanolamine N-methyltransferase PNMT inhibition Catecholamine biosynthesis

4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride (CAS 14379-19-2, also designated Gamlaphen or Gammophen) is a 4-aminobutanamide derivative with molecular formula C13H21ClN2O. This compound is catalogued as an amide-substituted GABA (γ-aminobutyric acid) analogue, placing it in the 4-aminobutanamide chemical class that has been investigated for neuromodulatory and enzyme-inhibitory applications.

Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
CAS No. 14379-19-2
Cat. No. B13737609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride
CAS14379-19-2
Molecular FormulaC13H21ClN2O
Molecular Weight256.77 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC(=O)CCC[NH3+].[Cl-]
InChIInChI=1S/C13H20N2O.ClH/c1-11(15-13(16)8-5-9-14)10-12-6-3-2-4-7-12;/h2-4,6-7,11H,5,8-10,14H2,1H3,(H,15,16);1H
InChIKeyWDDVWAOEVHIUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride CAS 14379-19-2: Baseline Identity and Research Procurement Context


4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride (CAS 14379-19-2, also designated Gamlaphen or Gammophen) is a 4-aminobutanamide derivative with molecular formula C13H21ClN2O [1]. This compound is catalogued as an amide-substituted GABA (γ-aminobutyric acid) analogue, placing it in the 4-aminobutanamide chemical class that has been investigated for neuromodulatory and enzyme-inhibitory applications [2]. However, authoritative primary literature directly attributing specific biological data to this exact CAS number is scarce; much publicly available database information may be conflated with structurally distinct compounds, necessitating vigilant verification during scientific procurement.

Why Generic Substitution Fails for 4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride Analogs


Within the 4-aminobutanamide class, even minor alterations to the N-substituent can drastically shift transporter subtype selectivity, enzyme inhibition profile, and in vivo behavioral pharmacology [1]. The alpha-methylphenethyl moiety of this specific compound introduces a chiral, lipophilic side chain distinct from simpler benzyl or alkyl amide variants; thus, generic replacement with another 'aminobutanamide' derivative cannot reproduce the same molecular recognition at targets such as GABA transporters or phenylethanolamine N-methyltransferase (PNMT) without head-to-head comparative data. The following quantitative evidence underscores why interchangeability is not scientifically warranted.

Quantitative Differentiation Evidence for 4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride vs. Comparators


PNMT Inhibitory Affinity of CAS 14379-19-2 vs. Reference Inhibitors

One curated BindingDB entry attributed to this compound reports a PNMT inhibitory Ki of 1.11 × 10^6 nM (1.11 mM) [1]. However, note that the ChEMBL record CHEMBL291584 linked to this data lists a molecular formula (C11H13NO) inconsistent with the true formula of CAS 14379-19-2, suggesting a potential database mismatch. In comparison, second-generation PNMT transition-state analogue inhibitors have achieved Ki values as low as 1.2 nM [2]. If the assigned data is correct, the target compound exhibits approximately 925,000-fold weaker affinity, indicating that it is not a meaningful PNMT ligand and cannot substitute for potent PNMT inhibitors in research.

Phenylethanolamine N-methyltransferase PNMT inhibition Catecholamine biosynthesis

Ambiguous GABA-A Receptor Modulation vs. Defined Class-Leading GAT Inhibitors

A binding record (BDBM50419023 / CHEMBL1814305) lists an EC50 of 2.50 × 10^4 nM (25 µM) for potentiation of GABA-induced chloride current at the α1β2 GABA-A receptor expressed in Xenopus oocytes [1]. It is unclear whether this record corresponds to CAS 14379-19-2 or a structurally related species. In the broader 4-aminobutanamide series, well-optimized GABA uptake inhibitors (e.g., compounds 15b and 15c) achieve pIC50 values of 4.23–5.23 (IC50 ≈ 5.9–59 µM) at mouse GAT1–GAT4 transporters and show in vivo anticonvulsant activity [2]. The GABA-A modulatory potency of the target compound is weak and not definitively assigned.

GABA-A receptor Electrophysiology Allosteric modulation

Absence of Verified In Vivo Pharmacological Data for CAS 14379-19-2

In the comprehensive 2014 SAR study of 2-substituted 4-aminobutanamides, specific compounds (15b, 15c) demonstrated significant protection against pentylenetetrazole (PTZ)-induced seizures in mice, with accompanying antidepressant-like and antinociceptive activity [1]. No compound matching the exact structure of CAS 14379-19-2 was evaluated in vivo in this study, and no other published literature provides in vivo efficacy or safety data for this specific compound. This absence contrasts sharply with the established in vivo profiles of structurally related GABA uptake inhibitors.

In vivo efficacy Anticonvulsant Behavioral pharmacology

Recommended Research and Industrial Application Scenarios for 4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride


Chemical Reference Standard for Analytical Method Development in Aminobutanamide Series

Given its well-defined molecular formula (C13H21ClN2O) and monohydrochloride salt form, this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when analyzing complex mixtures of 4-aminobutanamide derivatives. Its distinct alpha-methylphenethyl substitution provides a unique retention time and mass spectrometric signature relative to simpler N-benzyl or N-alkyl amide analogs discussed in [1], making it suitable for column calibration and impurity profiling studies. (Source: [1])

Pharmacological Negative Control for PNMT Inhibition Assays

If the assigned weak PNMT Ki of ~1.1 mM is confirmed, this compound can be utilized as a high-concentration negative control in PNMT enzymatic assays, enabling researchers to benchmark the activity of potent inhibitors (Ki < 10 nM) [1]. Its use as a structurally related but inactive control strengthens experimental conclusions by controlling for non-specific effects at extreme concentrations. (Source: [1])

Scaffold Exploration in GABAergic Transporter Selectivity Profiling

The 4-aminobutanamide core is a known pharmacophore for GABA transporter inhibition. Although no direct mGAT1–mGAT4 data exists for this specific compound, it can be incorporated into a broader selectivity screening panel alongside well-characterized inhibitors (e.g., compounds 15b, 15c, tiagabine) to map the contribution of the alpha-methylphenethyl side chain to subtype selectivity, using the HEK-293 mGAT1–4 assay system detailed in [1]. (Source: [1])

Quote Request

Request a Quote for 4-Amino-N-(alpha-methylphenethyl)butyramide monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.